An In-depth Technical Guide to (2-acetyloxy-2-methylpropyl) 3-oxobutanoate
An In-depth Technical Guide to (2-acetyloxy-2-methylpropyl) 3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate. As a specialized β-keto ester, this compound presents a unique combination of functional groups that inform its chemical behavior and potential utility in organic synthesis and materials science. This document is intended to serve as a technical resource for professionals in research and development.
Compound Identification and Structure
(2-acetyloxy-2-methylpropyl) 3-oxobutanoate is a dicarbonyl compound featuring both a β-keto ester and an acetate ester functionality.
-
IUPAC Name: (2-acetyloxy-2-methylpropyl) 3-oxobutanoate[1]
-
CAS Number: 106685-66-9[1]
-
Molecular Formula: C₁₀H₁₆O₅[1]
-
Synonyms: 3-OXOBUTANOIC ACID 2-ACETOXY-2-METHYLPROPYL ESTER, 2-Acetoxy-2-methylpropyl 3-oxobutanoate[1]
The structural formula of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate is presented below:
Physicochemical Properties
Experimental data on the physicochemical properties of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate are not extensively available in the public domain. The following table summarizes computed data sourced from chemical databases.
| Property | Value | Source |
| Molecular Weight | 216.23 g/mol | PubChem[1] |
| XLogP3 | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Exact Mass | 216.09977361 Da | PubChem[1] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate, and Methanol. | Toronto Research Chemicals[2] |
| Storage Temperature | Store at -20°C | Toronto Research Chemicals[2] |
Proposed Synthesis
A specific, validated synthesis protocol for (2-acetyloxy-2-methylpropyl) 3-oxobutanoate is not readily found in peer-reviewed literature. However, a plausible synthetic route can be designed based on well-established principles of esterification, specifically the reaction of an alcohol with diketene or transesterification.
A likely method involves the acetoacetylation of 2-acetoxy-2-methylpropan-1-ol. This can be achieved by reacting the alcohol with diketene, a common and efficient method for producing acetoacetate esters.
Experimental Protocol: Proposed Synthesis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate
Materials:
-
2-acetoxy-2-methylpropan-1-ol
-
Diketene
-
Triethylamine (catalyst)
-
Anhydrous toluene (solvent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, under an inert atmosphere of argon or nitrogen.
-
In the flask, dissolve 2-acetoxy-2-methylpropan-1-ol (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of triethylamine (e.g., 0.05 eq) to the solution.
-
Heat the mixture to a gentle reflux (approximately 110°C).
-
Slowly add diketene (1.1 eq), dissolved in a small amount of anhydrous toluene, to the refluxing solution via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (as indicated by the consumption of the starting alcohol), allow the mixture to cool to room temperature.
-
The solvent and excess reagents can be removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure (2-acetyloxy-2-methylpropyl) 3-oxobutanoate.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate.
Predicted Spectroscopic Data
While experimental spectra are not available, the expected spectroscopic signatures can be predicted based on the compound's structure.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
δ ~ 2.1 ppm (s, 3H): Singlet corresponding to the three protons of the acetyl group (CH₃-C=O).
-
δ ~ 2.2 ppm (s, 3H): Singlet for the three protons of the acetoacetyl methyl group (CH₃-C=O).
-
δ ~ 3.4 ppm (s, 2H): Singlet for the two methylene protons adjacent to the ketone of the acetoacetyl group (-C(=O)-CH₂-C(=O)-).
-
δ ~ 1.4 ppm (s, 6H): Singlet for the six equivalent protons of the two methyl groups on the quaternary carbon (-C(CH₃)₂-).
-
δ ~ 4.1 ppm (s, 2H): Singlet for the two methylene protons of the propyl chain (-O-CH₂-C(CH₃)₂-).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ ~ 200 ppm: Ketone carbonyl carbon of the acetoacetyl group.
-
δ ~ 170 ppm: Ester carbonyl carbon of the acetate group.
-
δ ~ 167 ppm: Ester carbonyl carbon of the acetoacetate group.
-
δ ~ 80 ppm: Quaternary carbon of the propyl group (-C(CH₃)₂-).
-
δ ~ 65 ppm: Methylene carbon of the propyl group (-O-CH₂-).
-
δ ~ 50 ppm: Methylene carbon of the acetoacetyl group (-C(=O)-CH₂-C(=O)-).
-
δ ~ 30 ppm: Methyl carbon of the acetoacetyl group.
-
δ ~ 22 ppm: Methyl carbons on the quaternary center.
-
δ ~ 21 ppm: Methyl carbon of the acetate group.
IR (Infrared) Spectroscopy
-
~1740-1750 cm⁻¹: Strong C=O stretching vibration for the acetate ester.
-
~1720-1730 cm⁻¹: Strong C=O stretching vibration for the β-keto ester.
-
~1650 cm⁻¹: A weaker C=O stretch may be observed due to the ketone.
-
~1230-1240 cm⁻¹: C-O stretching for the acetate group.
-
~1150-1170 cm⁻¹: C-O stretching for the acetoacetate ester.
-
~2950-3000 cm⁻¹: C-H stretching of the methyl and methylene groups.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): m/z = 216.10.
-
Key Fragmentation Patterns: Expect cleavage at the ester linkages, leading to fragments corresponding to the loss of the acetoacetyl group, the acetyl group, and parts of the propyl chain.
Reactivity
The reactivity of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate is primarily dictated by the β-keto ester functionality.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this molecule will exist as an equilibrium mixture of the keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
Acidity of α-Hydrogens
The methylene protons situated between the two carbonyl groups of the acetoacetyl moiety are significantly acidic.[3][4] This allows for easy deprotonation with a mild base to form a resonance-stabilized enolate. This enolate is a key reactive intermediate.
Reactivity of the Enolate
The enolate can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.
-
Alkylation: The enolate can be readily alkylated at the α-carbon using alkyl halides.[5]
-
Acylation: Reaction with acyl chlorides or anhydrides will introduce an acyl group at the α-carbon.
-
Condensation Reactions: The enolate can participate in aldol-type and Claisen condensation reactions.
Hydrolysis and Decarboxylation
Under acidic or basic conditions, the ester can be hydrolyzed. Subsequent heating of the resulting β-keto acid leads to facile decarboxylation to yield a ketone.[5]
Reactivity Profile Diagram
Caption: Key reactivity pathways of the β-keto ester functionality.
Potential Applications
While specific applications for (2-acetyloxy-2-methylpropyl) 3-oxobutanoate are not documented, its structural motifs suggest potential utility in several areas, drawing parallels from the broad applications of acetoacetate esters.[6][7]
-
Organic Synthesis: As a building block, the compound can be used in acetoacetic ester synthesis to produce substituted methyl ketones.[8] Its enolate can be used to construct more complex carbon skeletons.[4]
-
Pharmaceutical and Agrochemical Synthesis: Acetoacetate esters are valuable intermediates in the manufacturing of various pharmaceuticals and agrochemicals.[6][7] The unique ester group in this molecule could be leveraged to tune properties like solubility or bioavailability.
-
Polymer and Materials Science: The dual ester functionality could allow this molecule to act as a monomer or cross-linking agent in polymer synthesis. The acetoacetate moiety can also be used to formulate resins and coatings.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases. The recommended storage temperature is -20°C.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(2-acetyloxy-2-methylpropyl) 3-oxobutanoate is a specialized β-keto ester with potential as a versatile building block in organic synthesis. While specific experimental data for this compound is sparse, its chemical behavior can be reliably predicted based on the well-understood reactivity of its constituent functional groups. The acidic α-protons and the resulting nucleophilic enolate are central to its synthetic utility. Further research is warranted to fully characterize its physicochemical properties and explore its applications in drug discovery, agrochemicals, and materials science.
References
- A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. BenchChem.
- Alkylation, Hydrolysis and Decarboxyl
- What are the synthetic applic
- Ethyl Acetoacetate: Synthesis & Applications. Chemistry for everyone. (2024-02-18).
- Ethyl acetoacet
- Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society.
- Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. (2023-09-22).
- Mastering β-keto esters.
- Acetoacetic ester synthesis; Mechanism and Applic
- 3-Oxobutanoic Acid 2-Acetoxy-2-methylpropyl Ester. Toronto Research Chemicals.
- Application of ethylacetoacetate and malonic ester in organic synthesis. Brainly.in. (2018-07-22).
- CAS#:34500-18-0 | 3-Oxobutanoic acid 2-(acetyloxy)ethyl ester. Chemsrc. (2025-08-25).
- 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester. PubChem.
Sources
- 1. 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester | C10H16O5 | CID 29986121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 5. aklectures.com [aklectures.com]
- 6. Krayonnz : Social Learning Network [krayonnz.com]
- 7. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]
- 8. chemistnotes.com [chemistnotes.com]
